4-(2-Furyl)-3-buten-2-one

Description

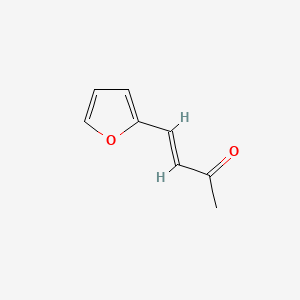

Structure

3D Structure

Properties

IUPAC Name |

(E)-4-(furan-2-yl)but-3-en-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O2/c1-7(9)4-5-8-3-2-6-10-8/h2-6H,1H3/b5-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBKGJMYPQZODMI-SNAWJCMRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C=CC1=CC=CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)/C=C/C1=CC=CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O2 | |

| Record name | FURFURAL ACETONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20424 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Reddish crystalline solid. (NTP, 1992), Reddish solid; [CAMEO] Yellow solid; [Alfa Aesar MSDS], Amber to brown crystals; Spicy warm cinnamon aroma | |

| Record name | FURFURAL ACETONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20424 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-(2-Furyl)-3-buten-2-one | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20950 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 4-(2-Furyl)-3-buten-2-one | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1502/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

234 to 239 °F at 10 mmHg ; decomposes at 444 °F (NTP, 1992) | |

| Record name | FURFURAL ACETONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20424 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Flash Point |

greater than 200 °F (NTP, 1992) | |

| Record name | FURFURAL ACETONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20424 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

Slightly soluble (1-10 mg/ml) (NTP, 1992), Insoluble in water, Soluble (in ethanol) | |

| Record name | FURFURAL ACETONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20424 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-(2-Furyl)-3-buten-2-one | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1502/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.0496 at 135 °F (NTP, 1992) - Denser than water; will sink | |

| Record name | FURFURAL ACETONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20424 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

0.33 [mmHg] | |

| Record name | 4-(2-Furyl)-3-buten-2-one | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20950 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

623-15-4, 108811-61-6 | |

| Record name | FURFURAL ACETONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20424 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Monofurfurylideneacetone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000623154 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Furfural acetone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6104 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Furfural acetone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2065 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Buten-2-one, 4-(2-furanyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-(2-furyl)but-3-en-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.796 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-(2-Furyl)-3-buten-2-one, predominantly cis | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FURFURYL ACETONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0W86Y87AUR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

102 to 104 °F (NTP, 1992) | |

| Record name | FURFURAL ACETONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20424 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of 4-(2-Furyl)-3-buten-2-one via Aldol Condensation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-(2-furyl)-3-buten-2-one, a valuable intermediate in the fine chemical and pharmaceutical industries. The document details the underlying aldol (B89426) condensation reaction, catalytic systems, and experimental protocols, presenting quantitative data in a structured format for ease of comparison and implementation.

Introduction

This compound, also known as furfuralacetone (B7805260) (FAc), is a key platform chemical derived from biomass.[1] Its unique structure, featuring a furan (B31954) ring conjugated with an enone system, makes it a versatile precursor for the synthesis of various value-added products, including pharmaceuticals, agrochemicals, and flavoring agents.[2] The primary route for its synthesis is the aldol condensation of furfural (B47365), a derivative of C5 sugars from lignocellulosic materials, with acetone (B3395972).[1] This reaction is a classic example of carbon-carbon bond formation and can be catalyzed by both acids and bases.[3][4]

Reaction Mechanism and Pathways

The synthesis of this compound proceeds via a base-catalyzed aldol condensation mechanism. The reaction is initiated by the deprotonation of acetone to form an enolate ion, which then acts as a nucleophile, attacking the carbonyl carbon of furfural. The resulting β-hydroxy ketone, 4-(furan-2-yl)-4-hydroxybutan-2-one (FAc-OH), readily undergoes dehydration to yield the α,β-unsaturated ketone, this compound (FAc).[3]

A subsequent aldol condensation can occur between FAc and another molecule of furfural to form 1,5-di-2-furanyl-1,4-pentadien-3-one (F2Ac).[5] Side reactions may include the self-condensation of acetone to produce diacetone-alcohol and mesityl oxide.[5]

Caption: Base-catalyzed aldol condensation mechanism for the synthesis of this compound.

Catalytic Systems and Quantitative Data

A variety of catalysts have been investigated for the aldol condensation of furfural and acetone, ranging from homogeneous bases to heterogeneous solid catalysts. The choice of catalyst significantly influences the reaction's efficiency, selectivity, and environmental footprint.

Heterogeneous Catalysts

Heterogeneous catalysts are preferred for industrial applications due to their ease of separation and potential for reuse. Mixed metal oxides and zeolites have shown considerable promise.

| Catalyst | Temp. (°C) | Time (h) | Furfural Conversion (%) | FAc Selectivity (%) | F2Ac Selectivity (%) | Reference |

| La1Mg3MO-H | 150 | 7 | 96 | 98 | - | [6] |

| MgAl2O4 | 100 | - | - | - | - | [3] |

| CaO/MgAl2O4 | 100 | - | Highest specific rate | - | - | [3] |

| MgO/MgAl2O4 | 100 | - | - | - | - | [3] |

| Sn-Beta | - | - | - | 40 | 22 | [7] |

| Sn-MFI | - | - | - | (exclusive product) | - | [7] |

| HTCON-450 | 100 | 3 | (data in source) | - | (data in source) | [5] |

| HTMW-450 | 100 | 3 & 16 | Lowest conversion | - | (data in source) | [5] |

Note: A dash (-) indicates that the data was not specified in the cited source.

Homogeneous Catalysts

While effective, homogeneous catalysts such as sodium hydroxide (B78521) (NaOH) and potassium hydroxide (KOH) can be challenging to separate from the reaction mixture, leading to potential product contamination and waste generation.[4][8]

Experimental Protocols

This section provides a general experimental workflow and a detailed protocol for the synthesis of this compound based on literature procedures.

General Experimental Workflow

Caption: A generalized experimental workflow for the synthesis of this compound.

Detailed Laboratory-Scale Synthesis Protocol (Base-Catalyzed)

This protocol is a representative example and may require optimization based on the specific catalyst and equipment used.

Materials:

-

Furfural

-

Acetone

-

Catalyst (e.g., NaOH, KOH, or a solid base catalyst)

-

Solvent (e.g., ethanol, water, or solvent-free)

-

Deionized water

-

Extraction solvent (e.g., ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Condenser (if heating)

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

-

Filtration apparatus

-

Standard laboratory glassware

Procedure:

-

Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve the catalyst in the chosen solvent. If using a solid catalyst, it may be added directly to the reaction flask.

-

Reaction Initiation: While stirring, add acetone to the flask. Subsequently, add furfural dropwise to the mixture using a dropping funnel over a period of 20-30 minutes. The molar ratio of acetone to furfural should be optimized, but a ratio of 2:1 is a common starting point to favor the formation of FAc.[5]

-

Reaction: Allow the reaction to proceed at a controlled temperature (e.g., room temperature or heated to a specific temperature such as 100°C) for a predetermined time (e.g., 3-16 hours).[5] Monitor the reaction progress using a suitable analytical technique like Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, quench the reaction by adding a sufficient amount of water to precipitate the product.[9] If a homogeneous base catalyst was used, neutralize the mixture with a dilute acid.

-

Isolation: Collect the crude product by vacuum filtration and wash it with cold water.[9] If the product does not precipitate, perform a liquid-liquid extraction using a suitable organic solvent.

-

Purification: Dry the collected solid product. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol.[9]

-

Characterization: Confirm the identity and purity of the synthesized this compound using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and determination of its melting point (34-41 °C).[10][11]

Conclusion

The synthesis of this compound via aldol condensation is a robust and versatile method for producing a valuable bio-based chemical intermediate. The selection of an appropriate catalyst and the optimization of reaction conditions are crucial for achieving high yields and selectivities. This guide provides a foundational understanding and practical protocols to aid researchers and professionals in the development and implementation of this important chemical transformation.

References

- 1. researchgate.net [researchgate.net]

- 2. chemimpex.com [chemimpex.com]

- 3. researchgate.net [researchgate.net]

- 4. Aldol Condensation Reaction [sigmaaldrich.com]

- 5. mdpi.com [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Production of liquid fuel intermediates from furfural via aldol condensation over Lewis acid zeolite catalysts - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 8. Thieme E-Books & E-Journals [thieme-connect.de]

- 9. azom.com [azom.com]

- 10. This compound, predominantly cis 95 108811-61-6 [sigmaaldrich.com]

- 11. This compound, predominantly cis 95 108811-61-6 [sigmaaldrich.com]

A Comprehensive Technical Guide to the Physicochemical Properties of 4-(2-Furyl)-3-buten-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the core physicochemical properties of 4-(2-Furyl)-3-buten-2-one, a versatile organic compound with applications in the pharmaceutical, flavor, and fragrance industries. This document consolidates essential data on its chemical identity, physical characteristics, and spectral information. Detailed experimental protocols for the determination of these properties and for its synthesis are provided to support researchers in their laboratory work. Furthermore, this guide includes visualizations of key experimental workflows to enhance understanding and reproducibility.

Introduction

This compound, also known as furfurylideneacetone, is an α,β-unsaturated ketone containing a furan (B31954) ring. This structural motif imparts unique reactivity and biological activity, making it a valuable intermediate in organic synthesis and a compound of interest for various applications.[1] Its utility spans from being a building block for pharmaceuticals with potential anti-inflammatory and antimicrobial properties to its use as a flavoring agent in the food industry.[1] A thorough understanding of its physicochemical properties is paramount for its effective application in research and development.

Chemical and Physical Properties

The chemical and physical properties of this compound are summarized in the tables below, providing a comprehensive dataset for easy reference.

Table 1: Chemical Identification

| Identifier | Value |

| IUPAC Name | 4-(2-furyl)but-3-en-2-one |

| Synonyms | Furfuralacetone, Furfurylideneacetone, Monofurfurylideneacetone |

| CAS Number | 623-15-4[1][2][3][4] |

| Molecular Formula | C₈H₈O₂[1][3][5] |

| Molecular Weight | 136.15 g/mol [1][3][5] |

| PubChem CID | 1549522[6] |

| InChI | 1S/C8H8O2/c1-7(9)4-5-8-3-2-6-10-8/h2-6H,1H3/b5-4+[4] |

| InChIKey | GBKGJMYPQZODMI-SNAWJCMRSA-N[4] |

| SMILES | CC(=O)C=Cc1ccco1[3] |

Table 2: Physical Properties

| Property | Value |

| Appearance | Light yellow to brown powder or lump[1][3] |

| Odor | Sweet, spicy, warm, balsam, cinnamon, vanilla[7] |

| Melting Point | 34-41 °C[5][8] |

| Boiling Point | 112 - 115 °C[1] |

| Refractive Index (n20/D) | 1.565 (lit.)[5][8] |

| Flash Point | 104 °C (219.2 °F)[5][8] |

| Purity | ≥ 98% (GC)[1][3] |

Table 3: Solubility Data

| Solvent | Solubility |

| Water | Insoluble[7][9] |

| Ethanol | Soluble[9] |

| Most Oils | Soluble[7] |

Experimental Protocols

This section details the methodologies for the synthesis and determination of key physicochemical properties of this compound.

Synthesis via Claisen-Schmidt Condensation

This compound is commonly synthesized via a base-catalyzed Claisen-Schmidt condensation of furfural (B47365) and acetone (B3395972).

Materials:

-

Furfural

-

Acetone

-

Sodium hydroxide (B78521) (NaOH)

-

Ethanol

-

Distilled water

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Büchner funnel and vacuum filtration apparatus

-

Recrystallization apparatus

Procedure:

-

In a round-bottom flask, dissolve furfural in ethanol.

-

Cool the mixture in an ice bath with continuous stirring.

-

Slowly add an aqueous solution of sodium hydroxide to the flask.

-

In a separate container, mix acetone with ethanol.

-

Add the acetone-ethanol mixture dropwise to the cooled furfural solution using a dropping funnel.

-

Maintain the reaction temperature below 25°C during the addition.

-

After the addition is complete, continue stirring for a specified time (e.g., 2-4 hours) at room temperature.

-

Pour the reaction mixture into cold distilled water to precipitate the crude product.

-

Collect the precipitate by vacuum filtration and wash with cold distilled water until the washings are neutral.

-

Purify the crude product by recrystallization from a suitable solvent, such as ethanol-water, to yield pure this compound.

Determination of Melting Point

The melting point is determined using a capillary melting point apparatus.

Materials:

-

This compound sample

-

Capillary tubes (one end sealed)

-

Melting point apparatus

-

Mortar and pestle

Procedure:

-

Ensure the sample is dry and finely powdered. If necessary, grind the sample using a mortar and pestle.

-

Pack the dry sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature approximately 15-20°C below the expected melting point.

-

Then, decrease the heating rate to 1-2°C per minute.

-

Record the temperature at which the first drop of liquid appears (T1).

-

Record the temperature at which the entire sample has melted (T2).

-

The melting point range is reported as T1-T2.

Determination of Boiling Point

The boiling point can be determined using a micro-boiling point or Thiele tube method.

Materials:

-

This compound sample

-

Small test tube or fusion tube

-

Capillary tube (one end sealed)

-

Thermometer

-

Thiele tube or oil bath

-

Heating source (e.g., Bunsen burner)

Procedure:

-

Place a small amount of the liquid sample into the small test tube.

-

Invert the capillary tube (sealed end up) and place it inside the test tube containing the sample.

-

Attach the test tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.

-

Immerse the assembly in a Thiele tube or oil bath, making sure the rubber band is above the liquid level.

-

Heat the apparatus gently. A slow stream of bubbles will emerge from the open end of the capillary tube.

-

When a rapid and continuous stream of bubbles is observed, stop heating.

-

The liquid will begin to cool, and the bubbling will slow down and eventually stop.

-

The temperature at which the liquid just begins to enter the capillary tube is the boiling point of the sample.

Determination of Solubility

A qualitative assessment of solubility in various solvents is performed.

Materials:

-

This compound sample

-

Test tubes

-

A range of solvents (e.g., water, ethanol, diethyl ether, acetone)

-

Vortex mixer

Procedure:

-

Place a small, measured amount of the solute (e.g., 10 mg) into a clean, dry test tube.

-

Add a small volume of the solvent (e.g., 1 mL) to the test tube.

-

Agitate the mixture vigorously using a vortex mixer for 1-2 minutes.

-

Visually inspect the solution for the presence of undissolved solute.

-

If the solute dissolves completely, it is considered soluble. If it does not, it is considered insoluble. For intermediate cases, terms like "sparingly soluble" or "slightly soluble" can be used.

Spectral Data

Spectroscopic data is crucial for the structural elucidation and confirmation of this compound. The National Institute of Standards and Technology (NIST) provides reference spectra for this compound.

-

Infrared (IR) Spectrum: The IR spectrum is expected to show characteristic absorption bands for the C=O stretching of the ketone, the C=C stretching of the alkene and the furan ring, and C-H stretching and bending vibrations.[10][11]

-

Mass Spectrum (MS): The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule, which is useful for confirming its identity.[10][11]

-

Nuclear Magnetic Resonance (NMR) Spectrum: ¹H and ¹³C NMR spectroscopy would provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for unambiguous structure confirmation.

Biological Activity and Applications

This compound has been noted for its potential biological activities, which are of significant interest to drug development professionals.

-

Anti-inflammatory and Antimicrobial Properties: The compound has been investigated for its anti-inflammatory and antimicrobial effects, making it a lead structure for the development of new therapeutic agents.[1]

-

Flavor and Fragrance: Due to its characteristic sweet and spicy aroma, it is utilized as a flavoring agent in the food and beverage industry and as a component in fragrances.[1][7]

-

Synthetic Intermediate: Its reactive α,β-unsaturated ketone system and the furan moiety make it a versatile building block in organic synthesis for the preparation of more complex molecules.[1]

While the broad biological activities are recognized, the specific molecular mechanisms and signaling pathways through which this compound exerts its effects are areas of ongoing research.

Safety and Handling

Appropriate safety precautions should be taken when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal. The compound may cause skin, eye, and respiratory irritation.[2] It should be handled in a well-ventilated area, and personal protective equipment (PPE), including gloves and safety glasses, should be worn. Store in a cool, dry place away from incompatible materials.

Conclusion

This technical guide has provided a comprehensive overview of the physicochemical properties of this compound. The tabulated data, detailed experimental protocols, and workflow diagrams are intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development. A thorough understanding of these fundamental properties is essential for the successful application and further investigation of this versatile compound.

References

- 1. Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chem.ucalgary.ca [chem.ucalgary.ca]

- 3. books.rsc.org [books.rsc.org]

- 4. Experiment: Determining the Boiling Points of Organic Compounds Aim: To .. [askfilo.com]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. researchgate.net [researchgate.net]

- 7. Handbook for estimating physicochemical properties of organic compounds | Semantic Scholar [semanticscholar.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. scribd.com [scribd.com]

- 10. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 11. spectrabase.com [spectrabase.com]

Spectroscopic Profile of 4-(2-Furyl)-3-buten-2-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 4-(2-Furyl)-3-buten-2-one, also known as furfurylidene acetone (B3395972). The information presented herein is crucial for the identification, characterization, and quality control of this compound in research and development settings. This document includes tabulated nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, detailed experimental protocols for obtaining such spectra, and a visualization of its synthesis pathway.

Core Spectroscopic Data

The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, IR, and MS analyses of this compound. This information has been compiled from the Spectral Database for Organic Compounds (SDBS).

Nuclear Magnetic Resonance (NMR) Data

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 2.31 | s | CH₃ | |

| 6.45 | dd | 1.8, 3.4 | Furan H4 |

| 6.60 | d | 3.4 | Furan H3 |

| 6.88 | d | 16.2 | =CH-CO |

| 7.42 | d | 16.2 | Furyl-CH= |

| 7.50 | d | 1.8 | Furan H5 |

Solvent: CDCl₃, Spectrometer Frequency: 90 MHz

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 27.5 | CH₃ |

| 112.5 | Furan C3 |

| 115.0 | Furan C4 |

| 126.8 | =CH-CO |

| 130.8 | Furyl-CH= |

| 144.5 | Furan C5 |

| 151.8 | Furan C2 |

| 197.5 | C=O |

Solvent: CDCl₃, Spectrometer Frequency: 22.5 MHz

Infrared (IR) Spectroscopy Data

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3125 - 3000 | Weak | C-H stretch (furan and vinyl) |

| 1665 | Strong | C=O stretch (conjugated ketone) |

| 1610 | Strong | C=C stretch (alkene) |

| 1560, 1480 | Medium | C=C stretch (furan ring) |

| 970 | Strong | =C-H bend (trans alkene) |

Method: KBr pellet

Mass Spectrometry (MS) Data

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 136 | 100 | [M]⁺ (Molecular Ion) |

| 121 | 80 | [M - CH₃]⁺ |

| 95 | 50 | [M - C₂H₃O]⁺ |

| 65 | 30 | [C₅H₅]⁺ |

| 39 | 45 | [C₃H₃]⁺ |

Ionization Method: Electron Ionization (EI)

Experimental Protocols

The following sections detail generalized experimental procedures for the synthesis and spectroscopic analysis of this compound.

Synthesis: Aldol (B89426) Condensation of Furfural (B47365) and Acetone

This compound is commonly synthesized via a Claisen-Schmidt condensation, a type of aldol condensation, between furfural and acetone in the presence of a base catalyst.

Materials:

-

Furfural

-

Acetone

-

Sodium hydroxide (B78521) (NaOH)

-

Water

-

Dichloromethane (for extraction)

-

Anhydrous magnesium sulfate (B86663) (for drying)

Procedure:

-

A solution of sodium hydroxide in a mixture of ethanol and water is prepared in a flask and cooled in an ice bath.

-

A stoichiometric amount of furfural and a slight excess of acetone are added dropwise to the cooled basic solution with constant stirring.

-

The reaction mixture is stirred at room temperature for a specified period, during which the product precipitates.

-

The reaction is quenched by the addition of dilute acid.

-

The product is extracted with dichloromethane.

-

The organic layer is washed with water and brine, then dried over anhydrous magnesium sulfate.

-

The solvent is removed under reduced pressure to yield the crude product.

-

The crude product can be purified by recrystallization or column chromatography.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer. The sample is dissolved in a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), containing tetramethylsilane (B1202638) (TMS) as an internal standard. For ¹H NMR, the chemical shifts are reported in parts per million (ppm) downfield from TMS. For ¹³C NMR, the chemical shifts are also reported in ppm relative to the solvent peak, which is referenced to TMS.

Infrared (IR) Spectroscopy: The IR spectrum is typically obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a solid sample, a small amount is finely ground with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a thin film of the sample can be prepared on a salt plate (e.g., NaCl or KBr). The spectrum is recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS): Mass spectra are acquired using a mass spectrometer, commonly with electron ionization (EI) as the ionization source. The sample is introduced into the instrument, and the resulting mass-to-charge ratios (m/z) of the molecular ion and fragment ions are recorded.

Visualization of Synthesis Pathway

The following diagram illustrates the synthesis of this compound via the Aldol Condensation reaction.

Caption: Synthesis of this compound via Aldol Condensation.

An In-depth Technical Guide to the Chemical Properties of Furfurylideneacetone (CAS No. 623-15-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furfurylideneacetone, identified by the CAS number 623-15-4, is an organic compound with the chemical formula C₈H₈O₂.[1][2] Also known as 4-(2-Furyl)-3-buten-2-one, this compound is characterized by a furan (B31954) ring conjugated with an α,β-unsaturated ketone.[3][4][5] It typically appears as a yellow to amber or brown-orange crystalline solid.[1][4] Furfurylideneacetone is utilized as a flavoring agent in the food industry, finding application in bakery, beverages, and confectionery products.[4][6] Beyond its role as a flavor component, it serves as a valuable intermediate in organic synthesis.[1] This technical guide provides a comprehensive overview of the chemical and physical properties of Furfurylideneacetone, including detailed experimental protocols for its synthesis and spectroscopic data for its characterization.

Chemical and Physical Properties

The chemical and physical properties of Furfurylideneacetone are summarized in the tables below, providing a consolidated reference for laboratory and research applications.

Table 1: General and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₈H₈O₂ | [1][2][5] |

| Molecular Weight | 136.15 g/mol | [2][5] |

| Appearance | Yellow to amber liquid; Light yellow to brown powder to lump; amber to brown orange solid crystals | [1][4] |

| Melting Point | 33 - 35 °C; 34 °C; 37.00 to 40.00 °C | [2][4][7] |

| Boiling Point | 123.00 °C @ 20.00 mm Hg; 97.00 °C @ 2.00 mm Hg | [4] |

| Flash Point | 104 °C / 219.2 °F; 230.00 °F (110.00 °C) TCC | [4][7] |

| Solubility | Soluble in organic solvents like ethanol (B145695) and ether; limited solubility in water. | [1] |

Table 2: Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of Furfurylideneacetone. While detailed spectra are best viewed in their original sources, the key characteristics are summarized below.

| Spectroscopic Technique | Key Features and Observations | Source(s) |

| Infrared (IR) Spectrum | Data available in the NIST Chemistry WebBook. | [8] |

| Mass Spectrum (Electron Ionization) | Data available in the NIST Chemistry WebBook. | [8] |

| Nuclear Magnetic Resonance (NMR) | No specific NMR data was found in the provided search results. |

Experimental Protocols

A well-documented experimental protocol for the synthesis of Furfurylideneacetone is the base-catalyzed aldol (B89426) condensation of furfural (B47365) with acetone (B3395972).

Synthesis of Furfurylideneacetone via Aldol Condensation

This procedure details the reaction between furfural and acetone in the presence of a sodium hydroxide (B78521) catalyst to yield Furfurylideneacetone.[9]

Materials:

-

5-liter round-bottomed flask

-

Mechanical stirrer

-

95% Furfural (385 g, 335 cc, 3.8 moles)

-

Water (3 l)

-

Acetone (500 g, 630 cc, 8.6 moles)

-

33% Sodium hydroxide solution (75 cc)

-

1-liter modified Claisen flask

-

Air condenser

-

Oil bath

Procedure:

-

In the 5-liter round-bottomed flask equipped with a mechanical stirrer, mix 385 g of 95% furfural and 3 l of water.[9]

-

Add 500 g of acetone to the mixture.[9]

-

Stir the mixture and cool it to 10°C.[9]

-

To the cooled and stirred mixture, add 75 cc of 33% sodium hydroxide solution. A slight exotherm will be observed.[9]

-

Continue stirring for four hours without further cooling.[9]

-

After four hours, neutralize the excess alkali with dilute acid until the milky appearance of the mixture disappears and distinct layers are formed.[9]

-

Separate the two layers. The upper aqueous layer can be distilled under atmospheric pressure to recover a small additional amount of product.[9]

-

The lower organic layer, combined with the product from the aqueous layer distillation, is then distilled under reduced pressure using a modified Claisen flask with an air condenser and an oil bath for heating.[9]

-

Collect the fraction that distills at 114–118°C/10 mm Hg (or 135–145°C/50 mm Hg). The resulting product will be yellow crystals with a melting point of 37–39°C.[9]

Expected Yield: 310–340 g (60–66% of the theoretical amount based on furfural).[9]

Visualizations

To better illustrate the synthesis process, the following diagrams are provided.

Caption: Workflow for the synthesis of Furfurylideneacetone.

Reactivity and Chemical Behavior

Furfurylideneacetone's reactivity is primarily dictated by the presence of the α,β-unsaturated ketone functionality and the furan ring.[1] The conjugated system makes it susceptible to nucleophilic addition at the β-carbon. The carbonyl group can undergo typical reactions of ketones, and the double bond can participate in addition reactions. The furan ring itself can undergo electrophilic substitution, although the electron-withdrawing nature of the side chain deactivates the ring.

Safety and Handling

Furfurylideneacetone is considered harmful if swallowed, in contact with skin, or if inhaled. It is also irritating to the respiratory system.[4] Appropriate personal protective equipment (PPE), including gloves, eye protection, and respiratory protection, should be worn when handling this chemical. It should be stored in a cool, well-ventilated area, away from heat and sources of ignition.[7] The compound is also noted to be light, air, and heat sensitive.

Biological Activity

Some studies have indicated that Furfurylideneacetone may possess biological activity. It has been shown to be genotoxic in the Ames test and may have mutagenic potential by inducing DNA strand breaks in bacterial cells.[2]

This technical guide provides a foundational understanding of the chemical properties, synthesis, and handling of Furfurylideneacetone (CAS 623-15-4). For more detailed information, researchers are encouraged to consult the cited literature.

References

- 1. CAS 623-15-4: Furfurylideneacetone | CymitQuimica [cymitquimica.com]

- 2. 2-Furfurylideneacetone | 623-15-4 | FF01125 | Biosynth [biosynth.com]

- 3. 3-Buten-2-one, 4-(2-furanyl)- (CAS 623-15-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. furfural acetone, 623-15-4 [thegoodscentscompany.com]

- 5. 3-Buten-2-one, 3-bromo- | 61203-01-8 | Benchchem [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. fishersci.com [fishersci.com]

- 8. 3-Buten-2-one, 4-(2-furanyl)- [webbook.nist.gov]

- 9. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide on the Reaction Mechanism of Furfural and Acetone to Form 4-(2-Furyl)-3-buten-2-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Claisen-Schmidt condensation reaction between furfural (B47365) and acetone (B3395972) to synthesize 4-(2-Furyl)-3-buten-2-one. The document details the underlying reaction mechanism, presents quantitative data from various catalytic systems, and offers a generalized experimental protocol.

Introduction

The conversion of biomass-derived platform molecules into value-added chemicals is a cornerstone of sustainable chemistry. Furfural, readily obtained from the dehydration of C5 sugars, is a key platform molecule. Its aldol (B89426) condensation with acetone to form this compound (FAc) is a significant C-C bond-forming reaction that produces an intermediate with applications in the synthesis of biofuels, pharmaceuticals, and specialty chemicals. This reaction, a crossed aldol condensation known as the Claisen-Schmidt condensation, is typically base-catalyzed and proceeds via a well-defined mechanism. Understanding this mechanism and the factors influencing reaction outcomes is critical for process optimization and catalyst development.

Reaction Mechanism: The Claisen-Schmidt Condensation

The reaction of furfural with acetone is a classic example of a Claisen-Schmidt condensation, which occurs between an aldehyde or ketone with an α-hydrogen and a carbonyl compound lacking an α-hydrogen.[1] In this case, acetone possesses α-hydrogens and can be deprotonated to form a nucleophilic enolate, while furfural, lacking α-hydrogens, acts as the electrophile. The reaction is typically catalyzed by a base, although acid catalysis is also possible.[2][3] Base-catalyzed reactions generally offer better control and selectivity.[3]

The mechanism proceeds in two main steps:

-

Aldol Addition: A base abstracts an α-hydrogen from acetone, forming a resonance-stabilized enolate ion. This enolate then attacks the electrophilic carbonyl carbon of furfural, leading to the formation of a tetrahedral intermediate. Protonation of this intermediate yields the aldol addition product, 4-(furan-2-yl)-4-hydroxybutan-2-one (FAc-OH).[2][4]

-

Dehydration: The aldol addition product, FAc-OH, readily undergoes dehydration (elimination of a water molecule) under the reaction conditions to form the more stable, conjugated α,β-unsaturated ketone, this compound (FAc).[2][5] This dehydration step is often facilitated by the catalyst and/or elevated temperatures.

The overall reaction can be influenced by side reactions, including the self-condensation of acetone to form diacetone alcohol and mesityl oxide, and the further reaction of FAc with another molecule of furfural to produce 1,5-di-2-furanyl-1,4-pentadien-3-one (F2Ac).[6][7]

Quantitative Data and Catalyst Performance

The efficiency of the furfural-acetone condensation is highly dependent on the catalyst, solvent, temperature, and reactant molar ratio. A variety of catalytic systems have been investigated, ranging from homogeneous bases to heterogeneous solid catalysts.

| Catalyst System | Acetone:Furfural Molar Ratio | Temperature (°C) | Time (h) | Furfural Conversion (%) | FAc Selectivity (%) | F2Ac Selectivity (%) | Reference |

| 20% MgO/NaY | 10:1 | 85 | 8 | 99.6 | 42.2 | 57.1 | [8][9] |

| La1Mg3MO-H | Solvent-free | 130 | 7 | 96 | 98 | - | [10] |

| MgAl mixed oxide (Mg/Al=3) | 10:1 | 100 | - | >95 | >90 (FAc + F2Ac) | - | [5][11] |

| CaO/MgAl2O4 | Flow reactor | 100 | - | High activity | 8-C products > 13-C product | - | [3] |

| Anion Exchange Resin (MR type) | - | - | - | Active | High BFP (F2Ac) selectivity | - | [12] |

| DBU (homogeneous) | 10:1 | 50-90 | - | High | High | - | [8][9] |

Kinetic Parameters:

| Catalyst | Parameter | Value | Unit | Reference |

| DBU | Reaction Order (Furfural) | 1.0 | - | [8][9] |

| DBU | Apparent Activation Energy | 17.7 | kJ·mol⁻¹ | [8][9] |

| La1Mg3MO-H | Apparent Activation Energy | 12.11 | kcal·mol⁻¹ | [10] |

Experimental Protocols

The following section outlines a generalized experimental protocol for the synthesis of this compound, based on common laboratory practices reported in the literature. This protocol may require optimization depending on the specific catalyst and equipment used.

Detailed Methodology:

-

Reactor Setup: A round-bottom flask or a pressure reactor is charged with the catalyst (e.g., 1-10 wt% relative to reactants), acetone (typically in molar excess, e.g., 10:1 ratio to furfural), and furfural. A solvent, such as ethanol (B145695) or water, may be used, or the reaction can be run under solvent-free conditions.[9][10][13]

-

Reaction Execution: The reaction mixture is heated to the target temperature (e.g., 50-130 °C) and stirred vigorously to ensure adequate mixing. The progress of the reaction is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Product Isolation and Purification:

-

Upon completion, the reaction mixture is cooled to room temperature.

-

If a solid catalyst is used, it is removed by filtration.

-

The filtrate may be subjected to an aqueous work-up. This typically involves extraction with an organic solvent (e.g., ethyl acetate), followed by washing the organic phase with water and brine to remove any remaining catalyst or water-soluble impurities.

-

The organic layer is then dried over an anhydrous drying agent (e.g., sodium sulfate (B86663) or magnesium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Further purification can be achieved by column chromatography on silica (B1680970) gel or by recrystallization.[13]

-

-

Characterization: The structure and purity of the final product, this compound, are confirmed using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Conclusion

The Claisen-Schmidt condensation of furfural and acetone is a robust and versatile reaction for the synthesis of this compound. The choice of catalyst is paramount in dictating the reaction's efficiency, with both homogeneous and heterogeneous systems offering distinct advantages. While homogeneous catalysts like DBU can be highly active, heterogeneous catalysts such as mixed metal oxides are often preferred for their ease of separation and potential for reuse. The provided data and protocols offer a solid foundation for researchers and professionals to develop and optimize processes for the production of this valuable chemical intermediate. Further research into novel catalytic systems continues to enhance the sustainability and economic viability of this important biomass valorization pathway.

References

- 1. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. osti.gov [osti.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Kinetics of Aldol Condensation of Furfural with Acetone Catalyzed by 1,8-Diazabicyclo[5.4.0]undec-7-ene [file.scirp.org]

- 9. Kinetics of Aldol Condensation of Furfural with Acetone Catalyzed by 1,8-Diazabicyclo[5.4.0]undec-7-ene [scirp.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. Aldol Condensation of Furfural with Acetone Over Anion Exchange Resin Catalysts | Semantic Scholar [semanticscholar.org]

- 13. Claisen-Schmidt Condensation [cs.gordon.edu]

Stability of 4-(2-Furyl)-3-buten-2-one Under Different pH Conditions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of 4-(2-furyl)-3-buten-2-one under various pH conditions. Due to a lack of publicly available, specific quantitative stability data for this compound, this document focuses on the general stability of related chalcone (B49325) structures, outlines detailed experimental protocols for determining stability, and presents proposed degradation pathways based on established chemical principles.

Introduction

This compound, a member of the chalcone family, is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds, and also finds use as a flavoring agent.[1] The stability of active pharmaceutical ingredients and other chemical entities is a critical parameter that can be significantly influenced by environmental factors, most notably pH.[2][3] A thorough understanding of the pH-dependent stability profile of this compound is therefore essential for the development of stable formulations, ensuring its quality, efficacy, and safety.

Chalcones, which are characterized by a 1,3-diaryl-2-propen-1-one backbone, typically exist as trans and cis isomers, with the trans isomer generally exhibiting greater stability.[4] The reactivity and stability of these compounds are influenced by the nature of their substituents and the surrounding solvent environment.[4] For some chalcone derivatives, properties such as fluorescence have been shown to be highly dependent on both solvent polarity and pH.[4]

General Stability Considerations for Chalcones and Furan (B31954) Moieties

The furan ring present in this compound is known to be susceptible to acid-catalyzed degradation. The oxidative metabolism of furan, for instance, leads to the formation of the reactive intermediate cis-2-butene-1,4-dial.[6][7] This suggests that the furan moiety could be a primary site of degradation under acidic conditions.

Proposed Degradation Pathways

Based on the known chemical reactivity of chalcones and furan-containing compounds, the following degradation pathways for this compound are proposed under acidic and alkaline conditions.

Acid-Catalyzed Degradation

Under acidic conditions, the furan ring is prone to hydrolysis, which can result in ring-opening to form a dicarbonyl intermediate. This reactive species can subsequently undergo further degradation or polymerization. The enone functional group may also be susceptible to hydration.

Caption: Proposed pathway for acid-catalyzed degradation.

Base-Catalyzed Degradation

In the presence of a base, chalcones can undergo a retro-aldol reaction, leading to the cleavage of the molecule into an aldehyde (in this case, 2-furaldehyde) and a ketone (acetone). The enone system is also a target for nucleophilic attack by hydroxide (B78521) ions.

Caption: Proposed pathway for base-catalyzed degradation.

Experimental Protocol for pH Stability Assessment

A forced degradation study is essential for the quantitative evaluation of the stability of this compound across a range of pH values.[8][9] The following protocol details a generalized procedure for conducting such a study.

Materials and Equipment

-

High-purity this compound

-

Hydrochloric acid (HCl), 0.1 M and 1 M

-

Sodium hydroxide (NaOH), 0.1 M and 1 M

-

Standard buffer solutions (e.g., phosphate, citrate) covering a pH range of 2 to 12

-

HPLC-grade acetonitrile (B52724) and methanol (B129727)

-

HPLC-grade water

-

High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector

-

A stability-indicating HPLC column (e.g., C18)

-

Calibrated pH meter[2]

-

Thermostatically controlled environment (e.g., water bath, oven)

-

Class A volumetric glassware

-

Autosampler vials

Experimental Workflow

The systematic workflow for a pH stability study is illustrated in the diagram below.

Caption: A general experimental workflow for pH stability testing.

Detailed Experimental Procedure

-

Stock Solution Preparation: A stock solution of this compound should be prepared at a concentration of 1 mg/mL in a suitable organic solvent such as methanol or acetonitrile.

-

Forced Hydrolysis in Acidic and Basic Conditions:

-

For each stress condition (0.1 M HCl, 1 M HCl, 0.1 M NaOH, 1 M NaOH), a precise volume of the stock solution is added to the respective acidic or basic solution in a volumetric flask.

-

These solutions are then incubated at a controlled temperature, for example, 60°C.

-

Aliquots are withdrawn at predetermined time points (e.g., 0, 2, 4, 8, and 24 hours).

-

Each aliquot is immediately neutralized and diluted to a working concentration (e.g., 100 µg/mL) using the HPLC mobile phase.[8]

-

-

Stability in Buffered Solutions:

-

A series of experiments should be conducted using buffered solutions covering the desired pH range (e.g., pH 2, 4, 7, 9, 12).

-

A known quantity of the stock solution is added to each buffer.

-

The solutions are incubated at a controlled temperature, and samples are collected at the specified time intervals.

-

-

HPLC Analysis:

-

A stability-indicating HPLC method must be developed and validated to ensure it can separate the parent this compound from all potential degradation products.

-

The collected samples are then analyzed using this validated HPLC method. The peak area of the parent compound is monitored to quantify its degradation over time.

-

-

Data Interpretation:

-

The percentage of the initial this compound remaining is calculated for each time point under each pH condition.

-

To determine the degradation kinetics, the natural logarithm of the concentration of the remaining parent compound is plotted against time. A linear plot is indicative of first-order kinetics.

-

The degradation rate constant (k) is determined from the slope of this line.

-

The half-life (t₁/₂) at each pH is then calculated using the formula: t₁/₂ = 0.693 / k.

-

Data Presentation

The quantitative data obtained from the experimental protocol should be summarized in well-structured tables to facilitate comparison and interpretation.

Table 1: Percentage of this compound Remaining Under Various pH Conditions at a Specified Temperature.

| Time (hours) | pH 2 | pH 4 | pH 7 | pH 9 | pH 12 |

| 0 | 100 | 100 | 100 | 100 | 100 |

| 2 | |||||

| 4 | |||||

| 8 | |||||

| 24 |

Table 2: Degradation Rate Constants and Half-Lives for this compound at Different pH Values.

| pH | Degradation Rate Constant (k, hr⁻¹) | Half-Life (t₁/₂, hours) |

| 2 | ||

| 4 | ||

| 7 | ||

| 9 | ||

| 12 |

Conclusion

The stability of this compound is anticipated to be highly dependent on pH, which is a common characteristic of both chalcones and furan-containing molecules. Although specific quantitative stability data for this compound is not currently available in the public domain, this guide provides a robust framework for its systematic evaluation. The proposed degradation pathways offer valuable insights into potential degradation products, while the detailed experimental protocol provides a clear methodology for generating the necessary stability data. The execution of such studies is a critical step in the successful development and formulation of products containing this compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. hudsonlabautomation.com [hudsonlabautomation.com]

- 3. researchgate.net [researchgate.net]

- 4. Chalcone: A Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Degraded protein adducts of cis-2-butene-1,4-dial are urinary and hepatocyte metabolites of furan - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Degraded protein adducts of cis-2-butene-1,4-dial are urinary and hepatocyte metabolites of furan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. chromatographyonline.com [chromatographyonline.com]

An In-depth Technical Guide to the Solubility of 4-(2-Furyl)-3-buten-2-one in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of 4-(2-Furyl)-3-buten-2-one (also known as furfural (B47365) acetone), a versatile compound utilized in the synthesis of pharmaceuticals, agrochemicals, and flavoring agents.[1] A thorough understanding of its solubility in various organic solvents is crucial for its application in organic synthesis, formulation development, and purification processes.

Qualitative Solubility Data

Based on available chemical data sheets and related literature, the solubility of this compound can be qualitatively summarized. The compound, which typically appears as a light yellow to brown powder or lump, exhibits good solubility in several common organic solvents.[1][2]

Table 1: Qualitative Solubility of this compound

| Solvent Classification | Solvent | Solubility | Reference |

| Polar Protic Solvents | Water | Insoluble / Slightly Soluble (estimated at 6109 mg/L @ 25 °C) | [3] |

| Alcohol (e.g., Ethanol) | Soluble | [3] | |

| Polar Aprotic Solvents | Acetone (B3395972) | Soluble | [4] |

| Dichloromethane | Soluble | [4] | |

| Non-Polar Solvents | Ether | Soluble | [5] |

Note: As this compound belongs to the chalcone (B49325) class of compounds, it is expected to be soluble in solvents commonly used for chalcones, such as acetone and dichloromethane.[4]

Experimental Protocol for Quantitative Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of this compound in common organic solvents. This protocol is based on the widely used gravimetric method, a reliable technique for measuring the solubility of solid compounds.[6][7][8]

Objective: To determine the equilibrium solubility of this compound in a given organic solvent at a specified temperature.

Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, isopropanol, tetrahydrofuran, chloroform)

-

Analytical balance (accurate to ±0.0001 g)

-

Thermostatically controlled water bath with stirring capability

-

Sealed glass vials or flasks

-

Magnetic stirrer and stir bars

-

Syringes with filters (e.g., 0.45 µm PTFE)

-

Pre-weighed evaporation dishes or vials

-

Drying oven or vacuum desiccator

Procedure:

-

Sample Preparation:

-

Add an excess amount of this compound to a known mass of the selected organic solvent in a sealed vial. The presence of undissolved solid is necessary to ensure that a saturated solution is formed.

-

-

Equilibration:

-

Place the sealed vial in a thermostatically controlled water bath set to the desired temperature.

-

Continuously stir the mixture using a magnetic stirrer for a sufficient period to allow the system to reach equilibrium. A duration of several hours is typically recommended to ensure saturation.[7]

-

-

Settling:

-

After the equilibration period, cease stirring and allow the vial to stand undisturbed in the constant temperature bath for an additional period (e.g., 2 hours) to permit the undissolved solid to settle.[6]

-

-

Sample Withdrawal:

-

Carefully withdraw a known mass or volume of the clear supernatant (the saturated solution) using a pre-weighed syringe fitted with a filter. The filter is crucial to prevent the transfer of any solid particles.

-

-

Solvent Evaporation:

-

Transfer the filtered saturated solution to a pre-weighed evaporation dish.

-

Evaporate the solvent under controlled conditions. This can be achieved in a drying oven set to a temperature below the boiling point of the solvent or in a vacuum desiccator until a constant weight of the dissolved solid is achieved.

-

-

Calculation:

-

Determine the mass of the dissolved this compound by subtracting the weight of the empty evaporation dish from the final constant weight.

-

Calculate the solubility using the following formula:

Solubility ( g/100 mL) = (mass of dissolved solute / volume of solvent) x 100

or

Solubility (mol/L) = (mass of dissolved solute / molecular weight of solute) / volume of solvent in Liters

-

Visualizing the Experimental Workflow

The following diagram illustrates the logical steps involved in the experimental determination of solubility using the gravimetric method.

Conclusion

While quantitative solubility data for this compound in common organic solvents is sparse, its qualitative solubility profile indicates good solubility in alcohols and other common organic solvents, and poor solubility in water. For applications requiring precise solubility values, the detailed gravimetric method provided in this guide offers a robust and reliable approach for experimental determination. This information is critical for the effective use of this compound in research and development, particularly in the fields of medicinal chemistry and material science.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. furfural acetone, 623-15-4 [thegoodscentscompany.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. Furfural | C4H3OCHO | CID 7362 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. yadda.icm.edu.pl [yadda.icm.edu.pl]

- 8. pharmajournal.net [pharmajournal.net]

An In-depth Technical Guide to the Applications of 4-(2-Furyl)-3-buten-2-one in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(2-Furyl)-3-buten-2-one, also known as furfuralacetone, is a versatile and highly reactive α,β-unsaturated ketone that serves as a valuable building block in modern organic synthesis. Its unique molecular architecture, featuring a furan (B31954) ring in conjugation with an enone system, provides multiple reactive sites for a diverse array of chemical transformations. This technical guide explores the core applications of this compound, detailing its utility in the construction of complex heterocyclic frameworks, its participation in key synthetic reactions, and its role as a precursor to biologically active molecules. This document provides detailed experimental protocols, quantitative data, and visual workflows to empower researchers in leveraging the full synthetic potential of this multifaceted compound.

Introduction

This compound (CAS No. 623-15-4) is a light yellow to brown crystalline solid with a molecular weight of 136.15 g/mol .[1][2] Its structure, possessing both a diene system within the furan ring and a dienophile-activating enone moiety, makes it a prime candidate for a variety of synthetic transformations. This guide will delve into the principal applications of this compound, focusing on its role in Michael additions, Diels-Alder reactions, and the synthesis of important heterocyclic scaffolds such as pyrazoles and quinolines.

Core Reactivity and Synthetic Applications

The reactivity of this compound is dominated by the electrophilic nature of the β-carbon of the enone and the diene character of the furan ring. This dual reactivity allows for a range of synthetic manipulations.

Michael Addition Reactions

As a classic Michael acceptor, this compound readily undergoes conjugate addition with a variety of nucleophiles. This reaction is a powerful tool for carbon-carbon and carbon-heteroatom bond formation, leading to the synthesis of 1,5-dicarbonyl compounds and other valuable intermediates.

This protocol describes the addition of a thiol to the enone system, a common transformation in the synthesis of biologically active sulfur-containing heterocycles.

Reaction:

Materials:

-

This compound (1.0 eq)

-

Thiophenol (1.2 eq)

-

Triethylamine (B128534) (Et3N) (0.1 eq)

-

Dichloromethane (B109758) (CH2Cl2)

Procedure:

-

Dissolve this compound in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

-

Add triethylamine to the solution.

-

Slowly add thiophenol to the reaction mixture at room temperature.

-

Stir the reaction for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel.

Quantitative Data for Analogous Thia-Michael Additions:

| Michael Acceptor | Nucleophile | Catalyst | Solvent | Yield (%) | Reference |

| Methyl vinyl ketone | o-Thiocresol | Et3N | - | 92 | [3] |

| Chalcone | Thiophenol | FeCl3 | - | 95 | [4] |

Diels-Alder Reactions

The furan moiety of this compound can act as a diene in [4+2] cycloaddition reactions, providing a route to complex bicyclic structures. The electron-withdrawing nature of the butenone substituent can decrease the reactivity of the furan diene. However, conducting the reaction in water can significantly accelerate the rate due to the hydrophobic effect.[5]

This protocol details the cycloaddition of this compound with a dienophile in an aqueous medium.

Reaction:

Materials:

-

This compound (1.0 eq)

-

N-Methylmaleimide (1.1 eq)

-

Water

Procedure:

-

Suspend this compound and N-methylmaleimide in water in a round-bottom flask with a reflux condenser.

-

Heat the mixture to reflux with vigorous stirring for 4-6 hours.

-

Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the product by column chromatography to separate the exo and endo isomers.

Quantitative Data for Analogous Diels-Alder Reactions:

| Diene | Dienophile | Solvent | Temperature (°C) | Yield (%) | Reference |

| Anthracene-9-methanol | N-Methylmaleimide | Water | 100 | ~80 | [5] |

| Furan | Maleic Anhydride | Toluene | 25 | 90 | [6] |

Reaction Mechanism: Diels-Alder Cycloaddition

Caption: General mechanism of the Diels-Alder reaction.

Synthesis of Pyrazoles and Pyrazolines

The enone functionality of this compound is a versatile precursor for the synthesis of pyrazole (B372694) and pyrazoline heterocycles through condensation with hydrazine (B178648) derivatives. These five-membered nitrogen-containing rings are common scaffolds in many pharmaceuticals.

This protocol describes the synthesis of a substituted pyrazole via a cyclocondensation reaction.

Reaction:

Materials:

-

This compound (1.0 eq)

-

Phenylhydrazine (B124118) (1.1 eq)

-

Glacial Acetic Acid

Procedure:

-

Dissolve this compound in glacial acetic acid in a round-bottom flask.

-

Add phenylhydrazine to the solution.

-

Reflux the mixture for 3-5 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture and pour it into ice-water.

-

Collect the precipitated solid by vacuum filtration.

-

Recrystallize the crude product from ethanol (B145695) to obtain the pure pyrazole.

Quantitative Data for Analogous Pyrazole Syntheses:

| α,β-Unsaturated Ketone | Hydrazine | Solvent | Yield (%) | Reference |

| Chalcone | Hydrazine Hydrate | Ethanol | 85-95 | [3] |

| 1,3-Diketone | Arylhydrazine | DMA | 70-90 | [7] |